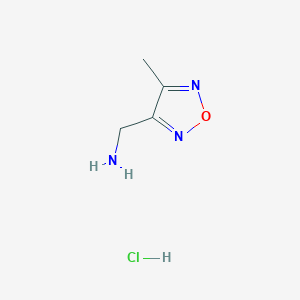![molecular formula C10H14Cl2N4 B1423728 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride CAS No. 1220039-90-6](/img/structure/B1423728.png)
2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride
概要
説明
2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties . The presence of the triazole ring in its structure contributes to its significant pharmacological potential.
作用機序
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride, are often enzymes involved in critical biological processes . For instance, some 1,2,4-triazole derivatives have shown high inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair and cellular stress responses.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The mechanism of interaction involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
The compound’s action affects various biochemical pathways. The formation of spiro compounds, for instance, can influence the activity of enzymes like PARP-1 . This can lead to changes in DNA repair mechanisms and cellular stress responses, potentially affecting the growth and survival of cells.
Pharmacokinetics
1,2,4-triazole derivatives generally exhibit good pharmacodynamic and pharmacokinetic profiles . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. For instance, inhibition of PARP-1 can lead to cell dysfunction or necrotic cell death when PARP-1 is overactivated and induces depletion of cellular NAD+ and ATP levels .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reactivity of reactants during acid-catalyzed reactions can increase compared to uncatalyzed ones . Additionally, the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride typically involves the reaction of 2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine with ketones. This reaction can be catalyzed by acids, which increases the reactivity of the reactants . The process involves three main steps:
- Formation of carbinolamine by the addition of an amine to the double bond C=O.
- Elimination of a water molecule.
- Intramolecular cyclization leading to the formation of spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may yield reduced forms of the compound.
科学的研究の応用
2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
- 2-amino-N-(1,5-dihydro-5-oxo-3-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7-yl)benzo[b]thiophene-3-carboxamide .
- 1-benzyl-, 1-ethyl- and 1-cyclohexyl thiourea derivatives .
Uniqueness
What sets 2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride apart from other similar compounds is its unique combination of the triazole ring with the phenyl and ethylamine groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.2ClH/c11-7-6-9-12-10(14-13-9)8-4-2-1-3-5-8;;/h1-5H,6-7,11H2,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQVGLQUTFWWOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695927 | |
| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-90-6 | |
| Record name | 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride](/img/structure/B1423646.png)




![2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B1423652.png)


![1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine](/img/structure/B1423658.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1423664.png)


